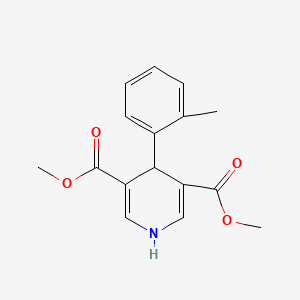
dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the class of compounds known as dihydropyridines, which are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility in various synthetic applications.
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves the Hantzsch condensation reaction, which can be promoted by microwave irradiation under solvent-free conditions. This method provides an efficient pathway to synthesize structurally diverse dihydropyridines, including dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate, through the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The structure of dihydropyridines is characterized by a 1,4-dihydro pyridine ring bearing various substituents that significantly influence their chemical and physical properties. The molecular structure is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Dihydropyridines participate in a variety of chemical reactions, including Michael addition, and can serve as intermediates in the synthesis of more complex molecules. Their reactivity is often influenced by the nature of substituents on the dihydropyridine nucleus. The ability to undergo various transformations makes them versatile building blocks in organic synthesis.
Physical Properties Analysis
The physical properties of dihydropyridines, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the practical handling of these compounds and their formulation in different applications.
Chemical Properties Analysis
Dihydropyridines exhibit a range of chemical properties, including redox activity, which is fundamental to their biological activity. Their electron-rich nature makes them potent antioxidants and modulators of ion channels, which is a basis for their widespread use in pharmacology.
For more information on the synthesis, molecular structure, and properties of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, the following references provide a detailed overview:
科学的研究の応用
Enantioselectivity and Kinetic Resolution
Research into the kinetic resolution of dihydropyridine derivatives, such as dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, has demonstrated the influence of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions. Specifically, derivatives with long or branched acyl chains at specific positions showed higher enantiomeric ratios, indicating potential applications in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Novel Heterocycle Synthesis
The chemistry of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been explored for the synthesis of new nitrogen-bridged heterocycles, showcasing a methodological advancement in the creation of complex molecular architectures. This research opens new pathways for the synthesis of pharmaceuticals and other nitrogen-containing compounds (Kakehi et al., 1994).
Antihypertensive Applications
Investigations into calcium antagonists have identified compounds structurally related to dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as effective in managing hypertension. These studies contribute to our understanding of calcium channel blockers and their potential in therapeutic applications (Suzuki et al., 1993).
Analytical Techniques
Advancements in analytical chemistry have facilitated the determination of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its metabolites in biological matrices. High-performance liquid chromatography with ultraviolet detection and column switching has been employed for sensitive and selective analysis, supporting pharmacokinetic studies and drug monitoring (Miyabayashi et al., 1989).
特性
IUPAC Name |
dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-4-5-7-11(10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPBVLTAFKKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)
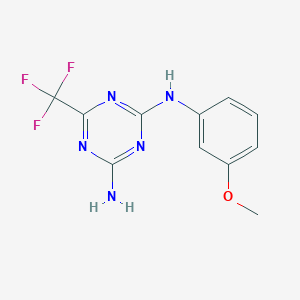
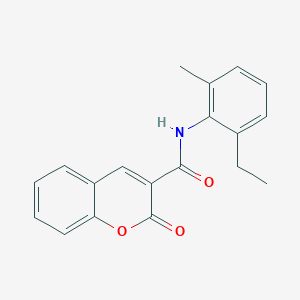
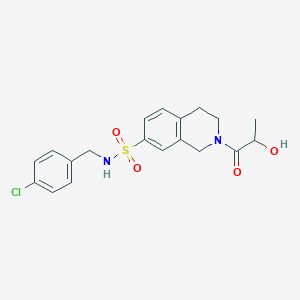
![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)
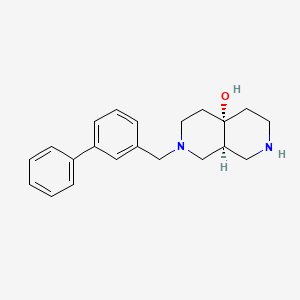

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)
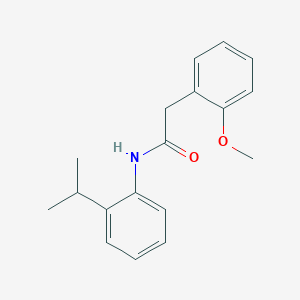
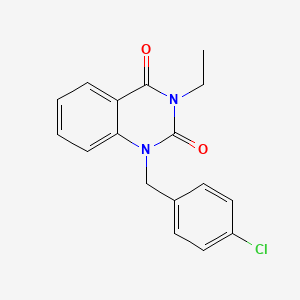
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)